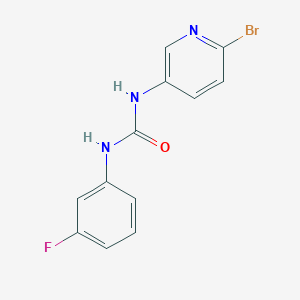

1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea

Description

1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea is a urea derivative featuring a 6-bromopyridin-3-yl group and a 3-fluorophenyl moiety linked via a urea bridge. The molecular formula is C₁₂H₁₀BrFN₃O, with a calculated molecular weight of 311.12 g/mol. Though direct experimental data for this compound are absent in the provided evidence, its structural analogs highlight the significance of substituent effects on physicochemical and biological properties .

Properties

IUPAC Name |

1-(6-bromopyridin-3-yl)-3-(3-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFN3O/c13-11-5-4-10(7-15-11)17-12(18)16-9-3-1-2-8(14)6-9/h1-7H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYHVSMZSQXDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea typically involves the reaction of 6-bromopyridine-3-amine with 3-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), or palladium catalysts (Pd/C) can be used.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce amines and isocyanates.

Scientific Research Applications

Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active compound in drug discovery.

Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

Materials Science: It may be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or proteins, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The bromopyridine group in the target compound contributes to a higher molecular weight (~311 g/mol) compared to analogs with smaller substituents (e.g., ethoxyphenyl: 274 g/mol ).

Synthetic Yields: Yields for urea derivatives vary widely. For example, aminoethyl-substituted analogs achieve >90% yields , while bulky substituents (e.g., 4-oxobutyl in ) reduce yields to 39%. The bromopyridine group in the target compound may pose synthetic challenges due to steric hindrance.

Thermal Stability: Aminoethyl-substituted derivatives exhibit melting points of 180–210°C , suggesting moderate thermal stability. The target compound’s melting point is unknown but may align with brominated analogs like .

Functional Group Impact on Properties

Bromopyridine vs. Phenyl Substituents:

Fluorophenyl Positioning:

- The 3-fluorophenyl group is a common motif in medicinal chemistry for metabolic stability and electronic modulation. Derivatives with 2- or 4-fluorophenyl substituents (e.g., ) show similar yields but differ in steric and electronic profiles.

Biological Activity

1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound belongs to the class of urea derivatives. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H9BrFN3O

- Molecular Weight : 303.12 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways critical for various physiological processes. For instance, it may affect the activity of kinases or other regulatory proteins involved in cell signaling and metabolism.

- Receptor Modulation : It can act on receptors, potentially functioning as an agonist or antagonist, which influences receptor-mediated signaling pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in various studies:

| Study | Pathogen | MIC (µg/mL) | Result |

|---|---|---|---|

| E. coli | 0.0195 | Active | |

| Bacillus mycoides | 0.0048 | Active | |

| C. albicans | 0.039 | Active |

The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Case Studies and Research Findings

Recent research has highlighted the utility of this compound in diverse applications:

- Cancer Research : The compound has been investigated for its potential anti-cancer properties by targeting specific cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in conditions such as neurodegeneration.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 1-(6-Chloropyridin-3-yl)-3-(3-fluorophenyl)urea | Chlorine instead of Bromine | Similar activity but varied potency |

| 1-(6-Bromopyridin-3-yl)-3-(4-fluorophenyl)urea | Fluorine at different position | Potentially different receptor interactions |

The presence of bromine and fluorine atoms in specific positions significantly influences the compound's reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.